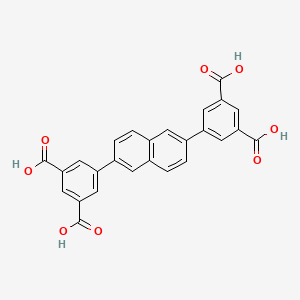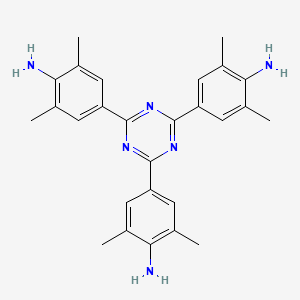
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline): is a chemical compound with the molecular formula C21H18N6. It is a derivative of triazine, a heterocyclic compound, and is known for its applications in various fields such as materials science and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) typically involves the reaction of 4-aminobenzonitrile with triazine derivatives. One common method includes dissolving 4-aminobenzonitrile in dichloromethane and adding trifluoromethanesulfonic acid under nitrogen protection .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with specific properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities and as intermediates in drug synthesis .
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various organic compounds. It is also utilized in the manufacture of dyes and pigments .
作用機序
The mechanism of action of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) involves its interaction with specific molecular targets, primarily through its triazine core. This interaction can lead to various chemical transformations, depending on the functional groups present and the reaction conditions .
類似化合物との比較
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(4-aminophenyl): Another triazine derivative with similar applications but different functional groups.
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine: Known for its use in materials science and organic synthesis.
Uniqueness: What sets 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-dimethylaniline) apart is its specific functional groups, which confer unique reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds .
特性
IUPAC Name |
4-[4,6-bis(4-amino-3,5-dimethylphenyl)-1,3,5-triazin-2-yl]-2,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-13-7-19(8-14(2)22(13)28)25-31-26(20-9-15(3)23(29)16(4)10-20)33-27(32-25)21-11-17(5)24(30)18(6)12-21/h7-12H,28-30H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCACCKQLQJWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C)N)C)C4=CC(=C(C(=C4)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
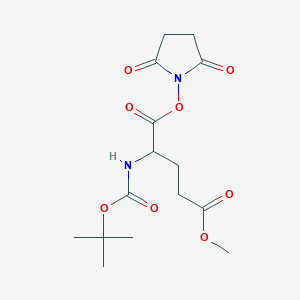
![tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229397.png)
![tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229404.png)
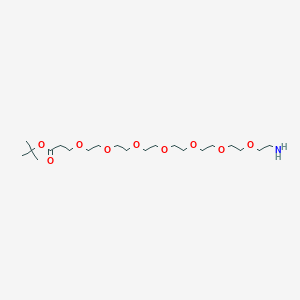
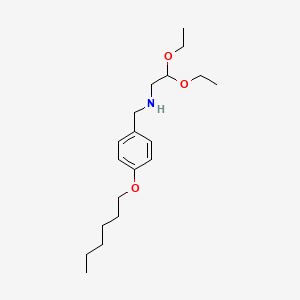
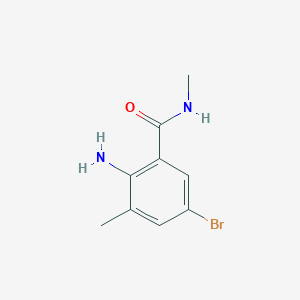
![N-(10,16-dimethyl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8229426.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229427.png)
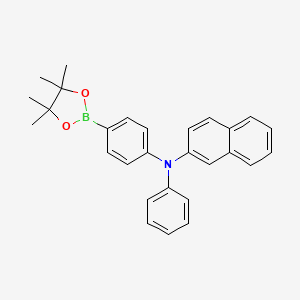
![5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8229449.png)
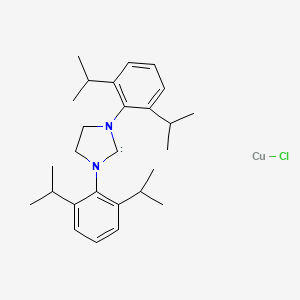
![3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol](/img/structure/B8229455.png)
